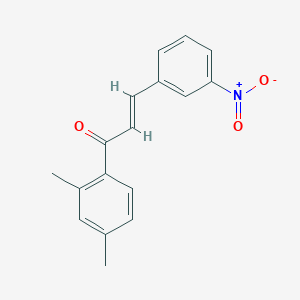

(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dimethylphenyl group (electron-donating substituents) at the 1-position and a 3-nitrophenyl group (electron-withdrawing nitro substituent) at the 3-position. The E-configuration of the double bond is critical for its electronic properties and intermolecular interactions. Chalcones like this are studied for their diverse applications, including nonlinear optical (NLO) materials, pharmaceuticals, and organic synthesis intermediates .

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMZXICDERFSPK-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C17H15NO3

- Molecular Weight : Approximately 267.28 g/mol

- Melting Point : ~134 °C

- Boiling Point : ~442.5 °C

The presence of both electron-donating (dimethyl groups) and electron-withdrawing (nitro group) functionalities in its structure influences its reactivity and biological activity profile.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chalcone structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the microbial cell membrane or inhibiting key metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Antioxidant, Anticancer |

Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Reactive Intermediates : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate inflammation and cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of chalcones in various biological assays:

- Anticancer Study : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Anti-inflammatory Research : Another investigation revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The unique substitution pattern on the aromatic rings of this compound distinguishes it from other chalcones:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-1-(3,4-Dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group at para position | Moderate anticancer |

| (2E)-1-(3,4-Dimethylphenyl)-3-(2-nitrophenyl)prop-2-en-1-one | Nitro group at ortho position | Reduced activity |

Comparison with Similar Compounds

A systematic comparison with structurally related chalcones highlights the impact of substituent type, position, and electronic effects on physicochemical and functional properties.

Substituent Effects on Physical Properties

Table 1: Key Properties of Selected Chalcone Derivatives

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2,4-dimethylphenyl group (target compound) enhances lipophilicity compared to analogs with polar substituents like methoxy or hydroxyl groups .

- Nitro groups (strong electron-withdrawing) increase electrophilicity of the α,β-unsaturated system, influencing reactivity in cycloaddition or Michael addition reactions .

Impact on Thermal Stability :

- The 4-methylphenyl analog (267.28 g/mol) has a higher predicted boiling point (437.6°C) than smaller derivatives like the furyl-substituted compound (243.22 g/mol), reflecting increased van der Waals interactions in bulkier molecules .

Solubility Trends :

- Methoxy and hydroxyl substituents improve solubility in polar solvents due to hydrogen bonding, whereas methyl and chloro groups favor organic solvents like dichloromethane or toluene .

Nonlinear Optical (NLO) Properties

Chalcones with strong electron donor-acceptor pairs exhibit NLO activity. For example:

- The 3-nitrophenyl group (electron acceptor) combined with 4-methoxyphenyl (electron donor) in (E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one shows enhanced hyperpolarizability compared to non-polar analogs .

- The target compound’s 2,4-dimethylphenyl group may reduce NLO efficiency compared to methoxy derivatives due to weaker electron-donating capacity .

Crystallographic and Solid-State Properties

- Crystal Packing : Chalcones with nitro groups often exhibit planar molecular geometries, facilitating π-π stacking. For example, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one forms hydrogen-bonded dimers via nitro-oxygen interactions, enhancing thermal stability .

- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., (2E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) show intermolecular O–H···O bonds, influencing melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.